REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl.[N:10]([O-])=O.[Na+].NC1C=CC=CC=1.S([O-])([O-])=O.[NH4+].[NH4+]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:10])=[CH:4][CH:3]=1 |f:2.3,5.6.7|
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Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
ammonium sulfite
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Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath to less than 5° C
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature at less than 5° C
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Type
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FILTRATION
|
Details
|
filtered through a No
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Type
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CUSTOM
|
Details
|
remained at less than 5° C.
|
Type
|
CUSTOM
|
Details
|
(approx. 1 h)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
During the addition a yellow solid
|
Type
|
CUSTOM
|
Details
|
formed in the mixture
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with conc. HCl (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux during which time a solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISSOLUTION
|
Details
|
mostly dissolved
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
TEMPERATURE
|
Details
|
before chilling in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
were washed with 1 M HCl (60 mL)
|
Type
|
ADDITION
|
Details
|
The solid was added to a mixture of DCM (1 L) and 1N sodium hydroxide (600 mL)
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Type
|
STIRRING
|
Details
|
the suspension was shaken until the solid
|
Type
|
DISSOLUTION
|
Details
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dissolved
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the aqueous phase was washed again with DCM (2×400 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |